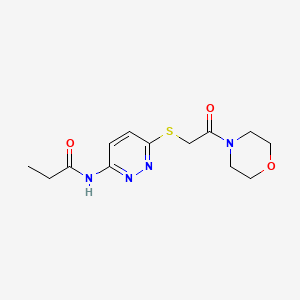

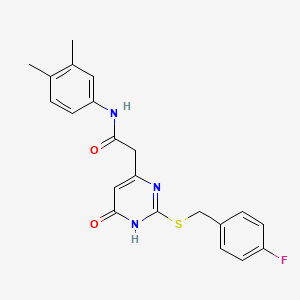

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide . Another study reported the synthesis of a series of novel 2,7-naphthyridines derivatives, where substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine .Molecular Structure Analysis

The molecular structure of “N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Wissenschaftliche Forschungsanwendungen

- N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide has been investigated for its potential as an anti-cancer agent. Specifically, it inhibits phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell signaling pathways related to cancer growth and survival .

- Researchers have explored the antibacterial activity of this compound. While more studies are needed, initial findings suggest that it may have potential as an antimicrobial agent .

- The compound has been evaluated for its impact on platelet function. Anti-platelet agents are essential for preventing thrombosis and related cardiovascular events .

- DNA-dependent protein kinase (DNA-PK) is involved in DNA repair processes. Some derivatives of this compound exhibit DNA-PK inhibition, which could be relevant for cancer treatment .

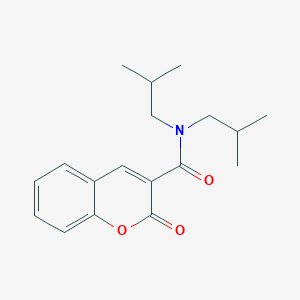

- Chromen-2-ones, especially those fused with 1,3-benzoxazine rings, are not extensively documented in the literature. This compound contributes to filling that gap and expanding our understanding of this class of molecules .

- Coumarin, a naturally occurring phytochemical, has diverse biological activities. This compound is a derivative of coumarin, and its unique structure warrants further exploration .

- Previous studies have investigated coumarin derivatives for their anti-inflammatory, antitumor, anti-allergic, and anti-HIV-1 properties .

Anti-Cancer Activity

Anti-Bacterial Properties

Anti-Platelet Effects

DNA-PK Inhibition

Chromen-2-One Derivatives

Coumarin and Its Bioisosteres

Eigenschaften

IUPAC Name |

N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S/c1-2-11(18)14-10-3-4-12(16-15-10)21-9-13(19)17-5-7-20-8-6-17/h3-4H,2,5-9H2,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMAHAZEMIZVBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)propionamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-ethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2832710.png)